molecular formula C7H6F4N2 B109297 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine CAS No. 179062-06-7

4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine

Cat. No.: B109297
CAS No.: 179062-06-7
M. Wt: 194.13 g/mol
InChI Key: WMKGEQCSIZQIEK-UHFFFAOYSA-N
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Description

4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine (CAS: 179062-06-7, C₇H₆F₄N₂) is a diamine derivative featuring a fluorine atom at position 4 and a trifluoromethyl (-CF₃) group at position 5 on the benzene ring. This compound is a key intermediate in pharmaceutical and agrochemical synthesis, particularly for benzimidazole derivatives . Its electron-withdrawing substituents enhance reactivity in cyclization reactions, making it valuable for constructing heterocyclic frameworks.

Properties

IUPAC Name

4-fluoro-5-(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F4N2/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKGEQCSIZQIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)N)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379040
Record name 4-fluoro-5-(trifluoromethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179062-06-7
Record name 4-Fluoro-5-(trifluoromethyl)-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179062-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-fluoro-5-(trifluoromethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Synthetic Steps

The synthesis typically begins with a fluorinated benzene derivative as the precursor. The primary steps include:

  • Nitration : Introduction of nitro groups at specific positions on the aromatic ring. This step often employs mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration.

  • Reduction : Catalytic hydrogenation (e.g., using Pd/C or Raney nickel) converts nitro groups to amines. This reaction is conducted under hydrogen gas (1–3 atm) in polar solvents like ethanol or tetrahydrofuran (THF).

  • Purification : Recrystallization from ethanol/water mixtures removes impurities, yielding the dihydrochloride salt with >95% purity.

Reagents and Conditions Table

StepReagents/CatalystsSolventTemperatureYield (%)
NitrationHNO₃, H₂SO₄H₂O/AcOH0–5°C70–75
ReductionPd/C, H₂Ethanol25–50°C85–90
PurificationEthanol/Water25°C95+

Industrial-Scale Production

Process Optimization

Industrial methods prioritize cost-effectiveness and scalability while maintaining safety:

  • Continuous Flow Reactors : Replace batch processes to enhance throughput and reduce reaction times.

  • Catalyst Recycling : Pd/C catalysts are recovered via filtration and reused, lowering production costs.

  • Waste Management : Acidic by-products from nitration are neutralized with NaOH, adhering to environmental regulations.

Analytical Validation

Purity Assessment

  • HPLC : A C18 column with acetonitrile/water (0.1% TFA) confirms purity >98%.

  • ¹⁹F NMR : Distinct signals at δ -110 ppm (aromatic F) and δ -60 ppm (CF₃) verify substituent integrity.

Yield Comparison: Lab vs. Industrial

ParameterLaboratory ScaleIndustrial Scale
Reaction Time48–72 hours12–24 hours
Annual Output1–5 kg500–1,000 kg
Cost per Kilogram$2,500$800

Challenges and Solutions

By-Product Formation

  • Issue : Over-reduction during hydrogenation produces undesired aniline derivatives.

  • Solution : Adjust H₂ pressure (1–2 atm) and use poison-resistant catalysts (e.g., PtO₂).

Solvent Selection

  • Ethanol vs. THF : Ethanol offers safer handling, but THF increases reduction rates. Industrial setups often use ethanol for cost and safety.

Emerging Methodologies

Photocatalytic Reduction

Recent studies explore visible-light-driven reduction using TiO₂ nanoparticles, achieving 80% yield at ambient conditions. This method reduces energy consumption but requires UV-stable reactors.

Biocatalytic Routes

Enzymatic nitration (e.g., using nitroreductases) is under investigation to replace harsh acid conditions, though yields remain suboptimal (40–50%) .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

Chemical Research Applications

  • Building Block in Synthesis
    • This compound serves as a crucial building block for synthesizing various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions enables the formation of more complex molecular structures.
  • Catalysis
    • 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine has been explored as an organocatalyst. Studies have shown that it can facilitate reactions under mild conditions, improving yields and selectivity in synthetic pathways .
  • Material Science
    • The compound's unique properties allow it to be utilized in the development of advanced materials, including polymers and coatings with enhanced thermal stability and chemical resistance .

Biological Applications

  • Pharmacology
    • Research indicates that this compound exhibits significant biological activity due to its structural features. It has been investigated for its potential as an inhibitor of various enzymes and receptors, suggesting a role in drug design .
  • Biochemical Pathways Modulation
    • The presence of fluorine and trifluoromethyl groups influences the compound's binding affinity to biological targets. This interaction can modulate biochemical pathways, making it a candidate for further pharmacological exploration .
  • Inhibitory Studies
    • Case studies have demonstrated that derivatives of this compound can act as potent inhibitors against specific biological targets, such as microsomal enzymes. This property is essential for developing therapeutic agents aimed at treating diseases associated with these enzymes .

Mechanism of Action

The mechanism of action of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine with substituted benzene-1,2-diamines differing in halogen or functional groups:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4-Fluoro-5-(trifluoromethyl)-1,2-diamine 179062-06-7 -F (C4), -CF₃ (C5) C₇H₆F₄N₂ 210.13 High reactivity due to strong EWG*
4-Bromo-5-(trifluoromethyl)-1,2-diamine 157590-60-8 -Br (C4), -CF₃ (C5) C₇H₆BrF₃N₂ 255.04 Bulkier Br atom increases steric hindrance
3-Chloro-5-(trifluoromethyl)-1,2-diamine N/A -Cl (C3), -CF₃ (C5) C₇H₆ClF₃N₂ 226.58 Altered regiochemistry affects electronic distribution
4-Methyl-5-(trifluoromethyl)-1,2-diamine 1737-64-0 -CH₃ (C4), -CF₃ (C5) C₈H₉F₃N₂ 190.17 -CH₃ reduces electron-withdrawing effects
4-Fluoro-5-(4-phenylpiperazin-1-yl)-1,2-diamine N/A -F (C4), -N-piperazine (C5) C₁₆H₁₈FN₅ 315.35 Enhanced solubility due to piperazine moiety

*EWG: Electron-withdrawing group

Key Observations:
  • Electronic Effects : Fluorine and -CF₃ groups in the target compound create a strong electron-deficient ring, favoring electrophilic substitution reactions. Bromine analogs exhibit similar effects but with higher steric bulk .
  • Solubility : Piperazine-substituted derivatives (e.g., 4-Fluoro-5-(4-phenylpiperazin-1-yl)-1,2-diamine) show improved solubility in polar solvents compared to halogenated variants .
Comparative Yields of Analogs
Compound Synthesis Method Yield (%) Notes
4-Fluoro-5-(trifluoromethyl)-1,2-diamine SnCl₂-mediated reduction ~70–80* Requires alkaline workup
4-Bromo-5-(trifluoromethyl)-1,2-diamine Halogenation of precursor 60–75 Sensitive to oxidation
4-Fluoro-5-(4-phenylpiperazin-1-yl)-1,2-diamine Microwave + Pd/C 76 Rapid synthesis; air-sensitive

*Estimated based on analogous procedures in .

Stability and Handling

  • Air Sensitivity : Piperazine-substituted diamines darken upon exposure to air/light, necessitating inert-atmosphere handling .
  • Thermal Stability : Trifluoromethyl groups enhance thermal stability compared to methyl or nitro derivatives .

Biological Activity

4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine, an organic compound with the molecular formula C7_7H6_6F4_4N2_2, is characterized by a benzene ring substituted with both fluorine and trifluoromethyl groups, along with two amine functionalities. These structural features contribute to its unique chemical properties, enhancing its potential biological activity. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

The compound's structure includes:

  • Fluorine Atom : Enhances lipophilicity and metabolic stability.
  • Trifluoromethyl Group : Increases electron-withdrawing capacity, influencing binding affinity to biological targets.
  • Amino Groups : Provide sites for hydrogen bonding and interaction with enzymes or receptors.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity due to its ability to modulate various biochemical pathways. The incorporation of fluorinated groups is known to influence pharmacokinetics and bioavailability, potentially leading to increased efficacy in therapeutic applications.

The compound interacts with various molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups enhances binding affinity and specificity. These interactions can modulate biochemical pathways, leading to significant biological effects. For example:

  • Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit enzymes like monoamine oxidase (MAO-B), suggesting potential neuroprotective effects .

Case Studies

Several studies highlight the biological implications of this compound:

  • Enzyme Interaction Studies :
    • A study demonstrated that derivatives of this compound exhibited strong inhibitory activity against MAO-B, with an IC50_{50} value as low as 21 nM for certain analogs . This suggests that modifications in the structure can significantly enhance enzyme binding.
  • Antitumor Activity :
    • Research on structurally related compounds indicated that fluorinated benzene derivatives possess cytotoxic properties against various cancer cell lines. The presence of trifluoromethyl groups was correlated with increased growth inhibition in specific assays .
  • Neuroprotective Effects :
    • Compounds similar to this compound have been investigated for their potential in treating neurodegenerative diseases by modulating neurotransmitter levels through enzyme inhibition .

Comparison of Similar Compounds

Compound NameCAS NumberIC50_{50} (nM)Similarity Score
This compound179062-06-7N/A1.00
4-(Trifluoromethyl)benzene-1,2-diamine261944-56-3N/A0.90
3,4-Diaminobenzotrifluoride454-67-1N/A0.88
5-Fluoro-2-(trifluoromethyl)aniline827-20-3N/A0.86

Synthesis and Industrial Applications

The synthesis of this compound typically involves nucleophilic aromatic substitution followed by reduction processes. Its unique properties make it valuable in:

  • Pharmaceutical Development : As a building block for synthesizing more complex organic molecules.
  • Specialty Chemicals : Its stability and reactivity allow for applications in producing materials with unique properties.

Q & A

Q. What synthetic strategies are recommended for preparing 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves sequential nitration and reduction steps. For example, nitration of a fluorinated benzene precursor followed by catalytic hydrogenation (using Pd/C or Raney Ni) to reduce nitro groups to amines. Purity validation requires orthogonal analytical techniques:
  • HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity >98% .
  • 19F NMR to confirm fluorine substituent integrity (δ -110 to -120 ppm for aromatic F; δ -60 to -70 ppm for CF3) .
  • Mass Spectrometry (ESI-MS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 225.1). Contaminants like unreacted nitro intermediates should be monitored.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation account for fluorine/trifluoromethyl groups?

  • Methodological Answer :
  • 1H NMR : Aromatic protons adjacent to electron-withdrawing groups (F, CF3) resonate downfield (δ 7.5–8.5 ppm). Integration ratios help confirm substitution patterns.
  • 19F NMR : Distinct signals for aromatic F and CF3 groups; coupling between F and H must be considered (e.g., 3JHF ~8–12 Hz) .
  • IR Spectroscopy : Stretching vibrations for NH2 (3300–3500 cm⁻¹) and CF3 (1100–1200 cm⁻¹). Overlapping peaks (e.g., C-F vs. C-N) require deconvolution software for accurate assignment.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this diamine in polymer or ligand synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects:
  • HOMO-LUMO Analysis : Assess nucleophilic/electrophilic sites for reactions like Schiff base formation. Fluorine substituents lower HOMO energy, reducing nucleophilicity .
  • Solvent Effects : Use COSMO-RS to simulate solvation free energy and predict solubility trends in polar aprotic solvents (e.g., DMF, DMSO) .
    Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying solvents) aligns computational predictions with empirical data.

Q. What experimental designs resolve contradictions in thermal stability data (e.g., TGA vs. DSC results)?

  • Methodological Answer : Discrepancies arise from differing experimental conditions:
  • TGA : Use a heating rate of 10°C/min under N2 to detect decomposition onset. CF3 groups enhance thermal stability, delaying degradation until >250°C .
  • DSC : Perform in hermetic pans to avoid sublimation. Glass transition (Tg) and melting points (mp) should correlate with crystallinity; annealing samples at 50°C below mp improves data consistency.
    Statistical tools like ANOVA identify significant variables (e.g., heating rate, sample mass) contributing to data variance .

Q. How can factorial design optimize reaction conditions for synthesizing derivatives (e.g., Schiff bases)?

  • Methodological Answer : A 2^3 factorial design evaluates three factors:
  • Temperature (Levels: 25°C vs. 60°C).
  • Catalyst Loading (Levels: 0.5 mol% vs. 2 mol%).
  • Solvent Polarity (Levels: Ethanol vs. Toluene).
    Response variables (yield, reaction time) are analyzed via regression models. For example, higher temperatures may reduce reaction time but increase side products. Pareto charts prioritize significant factors, enabling targeted optimization .

Q. What theoretical frameworks guide the study of this compound’s biological interactions in drug discovery?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Fluorine atoms enhance binding via halogen bonds (e.g., C-F···O interactions) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ constants) with bioactivity. The CF3 group’s strong electron-withdrawing effect may improve membrane permeability .
    Experimental validation includes SPR (surface plasmon resonance) to measure binding affinity and cytotoxicity assays in cell lines .

Data Contradiction Analysis

Q. How to address conflicting solubility data in different solvents?

  • Methodological Answer : Systematic solubility studies using the shake-flask method :
  • Prepare saturated solutions in solvents (water, ethanol, THF) at 25°C.
  • Filter and quantify dissolved compound via UV-Vis (λmax ~270 nm).
    Hansen Solubility Parameters (HSPs) rationalize discrepancies:
  • High δd (dispersion forces) solvents (e.g., toluene) dissolve CF3-rich compounds better than polar solvents.
    Conflicting literature data may stem from impurities; repurification via recrystallization (ethanol/water) is advised .

Methodological Integration

Q. How to design mechanistic studies for fluorinated diamine reactions in catalysis?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated amines to identify rate-determining steps.
  • In-situ IR Spectroscopy : Monitor intermediate formation (e.g., imines) during reactions. Fluorine’s inductive effect accelerates proton transfer steps .
    Coupling experimental data with DFT-derived reaction coordinates (e.g., Gibbs free energy profiles) provides a holistic mechanistic view .

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